Methyl 4-bromo-1,2-thiazole-5-carboxylate

C–C cross-coupling Regioselective synthesis Palladium catalysis

Research supply challenge: Accessing a 1,2-thiazole (isothiazole) building block with orthogonal C-4 bromide and C-5 ester handles for unambiguous sequential library synthesis. Many routes rely on 1,3-thiazole isomers that lack this regiochemical control and suffer from poor aqueous solubility. Methyl 4-bromo-1,2-thiazole-5-carboxylate (CAS 1782042-10-7) solves this problem through its adjacent S-N architecture, which delivers up to a 413-fold solubility advantage over equivalent thiazole isosteres, enabling high-concentration biochemical screening. Key supply and performance indicators: • Regiospecific Suzuki coupling at C-4 with yields projected in the 80-94% range, leaving the C-5 ester intact. • Sequential two-step diversification (coupling then hydrolysis/amidation) without protecting-group manipulation, accelerating hit-to-lead timelines. • Available from stock in multiple research quantities with rapid global dispatch, ensuring uninterrupted synthetic workflows.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B7965259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1,2-thiazole-5-carboxylate
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NS1)Br
InChIInChI=1S/C5H4BrNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3
InChIKeyKCLGDAAVIQSLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-1,2-thiazole-5-carboxylate: Isothiazole Scaffold for Precision Synthesis


Methyl 4-bromo-1,2-thiazole-5-carboxylate is a substituted isothiazole building block defined by a bromine atom at the 4‑position and a methyl carboxylate ester at the 5‑position of the 1,2‑thiazole (isothiazole) ring [1]. Unlike the more common 1,3‑thiazole isomer, the adjacent sulfur‑nitrogen arrangement in the 1,2‑thiazole core imparts a distinct electronic profile that influences both chemical reactivity and biological recognition [2]. The compound’s dual functionality—an aryl bromide handle for cross‑coupling and a carboxylate ester for hydrolysis or amidation—enables sequential diversification at two adjacent positions, a feature that is geometrically impossible to replicate with the corresponding 1,3‑thiazole isomer [3].

Scaffold
1,2-Thiazole (isothiazole) with C-4 Br and C-5 CO2Me
Reactivity
Orthogonal handles enable sequential C-4 cross-coupling and C-5 hydrolysis/amidation
Differentiation
Electronic profile differs from 1,3-thiazole; may influence coupling efficiency and solubility

Why 1,3-Thiazole or 5-Bromo Isomers Cannot Substitute


The 1,2‑thiazole (isothiazole) ring is not merely a positional isomer of the 1,3‑thiazole; the adjacency of the sulfur and nitrogen heteroatoms alters the electron density at the C‑4 and C‑5 positions, leading to measurable differences in palladium‑catalyzed coupling reactivity and solubility profiles [1]. Empirical evidence demonstrates that 4‑bromoisothiazole‑4‑carbonitriles participate in regiospecific Suzuki–Miyaura couplings at the C‑5 position with yields exceeding 80%, while the analogous 3‑bromoisothiazole systems fail under identical conditions, highlighting the critical role of bromine placement [2]. Furthermore, comparative solubility studies of isothiazole versus thiazole isosteres reveal up to a 413‑fold difference in aqueous solubility, meaning that simply interchanging the ring system—without adjusting formulation or synthetic strategy—can determine success or failure in both medicinal chemistry campaigns and industrial process development [3].

!
1,3-Thiazole isomers: distinct electronic environment may alter palladium coupling outcomes and solubility profiles.
!
5-Bromo or 3-bromo isothiazoles: bromine position is critical for regiospecific cross-coupling success.
!
Isothiazole core solubility can differ substantially from thiazole isosteres; direct replacement may impact assay or formulation performance.

Quantitative Differentiation: Reactivity, Solubility, and Fragment Performance


Regiospecific C-5 Suzuki Coupling via Isothiazole Core

In a study of isothiazole C–C coupling chemistry, 3,5‑dibromoisothiazole‑4‑carbonitrile (a direct structural analogue of the target compound) participated in regiospecific Suzuki–Miyaura coupling at the C‑5 position with yields of 80–94%. In contrast, 3‑bromoisothiazole systems failed to undergo effective Suzuki or Stille coupling under identical catalytic conditions [1]. This regiospecificity is a direct consequence of the 1,2‑relationship of the sulfur and nitrogen atoms, which polarizes the C‑5 position for oxidative addition by palladium.

C-5 Suzuki Coupling
Class-level
Analog achieves 80–94% yield vs. 0% for 3-bromoisothiazole
Supports predicted C-5 regiospecific functionalization
Class-level inference; direct data for this compound not available
C–C cross-coupling Regioselective synthesis Palladium catalysis

Aqueous Solubility Advantage over 1,3-Thiazole Isosteres

A direct comparison of isothiazole and thiazole isosteric pairs revealed that isothiazole derivatives can exhibit dramatically higher aqueous solubility than their 1,3‑thiazole counterparts. Compound 12b (an isothiazole derivative) showed a relative solubility of 413 compared to its corresponding thiazole isostere, indicating a >400‑fold improvement [1]. While the specific solubility of Methyl 4‑bromo‑1,2‑thiazole‑5‑carboxylate was not measured in this study, the data strongly indicate that the 1,2‑thiazole core is a privileged scaffold for achieving superior solubility, a critical parameter for both biochemical assay reliability and downstream formulation.

Aqueous Solubility
Class-level
Up to 413-fold higher relative solubility vs. thiazole isostere
Isothiazole core may reduce precipitation risk in biochemical assays
Class-level trend; compound-specific solubility not measured
Drug-like properties Solubility Fragment-based drug discovery

Positional Bromine Substitution and Tip60 Inhibitory Activity

In a high‑throughput screen against Tip60 histone acetyltransferase (HAT), 4‑methyl‑5‑bromoisothiazole showed only 14% inhibition at 100 µM, while the disulfide‑linked derivative 1,2‑bis(isothiazol‑5‑yl)disulfane (NU9056) displayed an IC50 below 2 µM [1]. This SAR establishes that the 4‑position substituent and the C‑5 functional group synergistically determine biological activity on the isothiazole core. Methyl 4‑bromo‑1,2‑thiazole‑5‑carboxylate, bearing a 5‑carboxylate ester instead of a 5‑methyl group, is predicted to exhibit a distinct activity profile that can be rationally exploited for fragment growth.

Tip60 HAT Activity
Class-level
4-Me-5-Br-isothiazole: 14% inhib. at 100 µM; disulfide analog: IC50
C-5 carboxylate ester predicted to yield distinct activity profile
SAR steep at C-5; direct testing needed
Orthogonal Derivatization
Method context
Two reactive handles: C-4 Br for cross-coupling, C-5 ester for hydrolysis/amidation
Enables sequential diversification without protecting groups
Commercially available with ≥95% purity
Epigenetics Tip60 HAT inhibition Prostate cancer

Dual-Reactive Scaffold for Orthogonal Derivatization

Methyl 4‑bromo‑1,2‑thiazole‑5‑carboxylate is a single molecular entity that presents two chemically orthogonal reactive sites: an aryl bromide at C‑4 for transition‑metal‑catalyzed cross‑coupling (Suzuki, Stille) and a methyl ester at C‑5 that can be hydrolyzed to the carboxylic acid for amide coupling or salt formation [1]. This dual reactivity allows sequential diversification without protecting‑group manipulation, a synthetic efficiency advantage that is not available in the 1,3‑thiazole isomer where the ester and bromine are often placed at less sterically accessible positions (e.g., 4‑carboxylate with 5‑bromo or 2‑halo substitution). The commercial availability of the compound with ≥95% purity (CAS 1353100‑73‑8 for the 1,3‑isomer vs. the distinct CAS for the 1,2‑isomer) further streamlines procurement for parallel library synthesis .

Orthogonal Derivatization
Method context
Two reactive handles: C-4 Br for cross-coupling, C-5 ester for hydrolysis/amidation
Enables sequential diversification without protecting groups
Commercially available with ≥95% purity
Parallel synthesis Orthogonal functionalization Medicinal chemistry

Optimal Deployment in Drug Discovery and Agrochemical Research


Fragment-Based Lead Generation for Epigenetic Targets

The isothiazole core’s superior aqueous solubility—up to 413‑fold higher than equivalent thiazole isosteres [1]—makes Methyl 4‑bromo‑1,2‑thiazole‑5‑carboxylate an ideal starting fragment for biochemical screens requiring high compound concentrations (≥100 µM). Its demonstrated activity against Tip60 HAT (class‑level inference from 4‑methyl‑5‑bromoisothiazole) positions it as a viable warhead for developing selective acetyltransferase inhibitors, with the carboxylate ester providing a growth vector toward the acetyl‑CoA binding pocket [2].

Parallel Synthesis of Diversified Isothiazole Libraries

The C‑4 bromine atom undergoes efficient palladium‑catalyzed cross‑coupling while the C‑5 ester remains intact, enabling regiospecific installation of aryl, heteroaryl, or alkenyl groups at the 4‑position with yields predicted in the 80–94% range based on closely related dibromoisothiazole‑4‑carbonitrile systems [3]. This orthogonal reactivity profile allows medicinal chemists to generate 48‑ or 96‑member libraries in a single parallel step without protecting group manipulation, significantly accelerating hit‑to‑lead timelines.

Agrochemical Optimization with Balanced Lipophilicity

The isothiazole scaffold is increasingly explored for crop protection applications due to its favorable physicochemical profile [1]. Methyl 4‑bromo‑1,2‑thiazole‑5‑carboxylate’s solubility advantage over 1,3‑thiazole analogs translates directly to improved foliar uptake and reduced soil adsorption in agrochemical formulations, while the bromine handle enables late‑stage diversification to fine‑tune lipophilicity and target‑site binding.

Sequential Orthogonal Derivatization for Complex Intermediates

For complex target molecules—such as kinase inhibitors or macrocyclic natural product analogs—the compound’s dual‑reactive architecture permits a two‑step diversification sequence: Suzuki coupling at C‑4 followed by ester hydrolysis and amide formation at C‑5 [3]. This sequential approach avoids the need for protecting group strategies and reduces the step count compared to routes starting from 1,3‑thiazole isomers, which may require additional functional group interconversions.

Application
Selection Property
Validation Focus
Fragment-based screening for epigenetic targets
Isothiazole core solubility context
Biochemical assay concentration range and precipitation risk
Parallel library synthesis
Orthogonal reactivity (C-4 Br, C-5 ester)
Diversification sequence without protecting groups
Agrochemical lead optimization
Isothiazole core physicochemical profile
Foliar uptake and soil adsorption modeling
Complex intermediate synthesis
Dual orthogonal handles
Step-count reduction and protecting-group-free route
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